molecular formula C11H7ClF3N B12835673 2-Chloro-6-methyl-4-(trifluoromethyl)quinoline

2-Chloro-6-methyl-4-(trifluoromethyl)quinoline

Cat. No.: B12835673
M. Wt: 245.63 g/mol
InChI Key: CRZIYJWCPXSTKL-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-4-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of chloro, methyl, and trifluoromethyl groups on its quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-4-(trifluoromethyl)quinoline typically involves the cyclization of appropriate aniline derivatives. One common method includes the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient large-scale production. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-Chloro-6-methyl-4-(trifluoromethyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and require further research to elucidate fully .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-methyl-4-(trifluoromethyl)quinoline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C11H7ClF3N

Molecular Weight

245.63 g/mol

IUPAC Name

2-chloro-6-methyl-4-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H7ClF3N/c1-6-2-3-9-7(4-6)8(11(13,14)15)5-10(12)16-9/h2-5H,1H3

InChI Key

CRZIYJWCPXSTKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(F)(F)F)Cl

Origin of Product

United States

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